molecular formula C13H8Cl2F2O B1403212 (2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol CAS No. 1350760-19-8

(2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol

Cat. No. B1403212
CAS RN: 1350760-19-8
M. Wt: 289.1 g/mol
InChI Key: QJNRRBQDXWFEMN-UHFFFAOYSA-N
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Description

(2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol, also known as DFD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

(2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol's mechanism of action is not fully understood, but it is believed to act on the cyclooxygenase (COX) pathway, which is involved in the production of prostaglandins, which are responsible for inflammation and pain. (2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol has been found to inhibit the activity of COX-2, which is the isoform of COX that is responsible for the production of prostaglandins in response to inflammation and injury.
Biochemical and Physiological Effects:
(2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol has been found to have anti-inflammatory and analgesic effects, which are likely due to its inhibition of the COX-2 pathway. (2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, (2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol has been found to have low toxicity, making it a potentially safe candidate for use in medicine and agriculture.

Advantages And Limitations For Lab Experiments

One advantage of using (2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol in lab experiments is its low toxicity, which makes it a safe candidate for use in various applications. However, one limitation is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on (2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol. One direction is to further investigate its anti-inflammatory and analgesic effects, and its potential use in the treatment of pain and inflammation-related disorders. Another direction is to investigate its potential use as a herbicide, and its effects on non-target organisms. Additionally, further research is needed to fully understand its mechanism of action and its potential use in material science.

Scientific Research Applications

(2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, (2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. In agriculture, (2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol has been studied for its potential use as a herbicide, as it has been found to inhibit the growth of certain weeds. In material science, (2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol has been studied for its potential use as a liquid crystal material, due to its unique molecular structure.

properties

IUPAC Name

[3,5-dichloro-4-(2,4-difluorophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F2O/c14-10-3-7(6-18)4-11(15)13(10)9-2-1-8(16)5-12(9)17/h1-5,18H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNRRBQDXWFEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=C(C=C(C=C2Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901216518
Record name 2,6-Dichloro-2′,4′-difluoro[1,1′-biphenyl]-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol

CAS RN

1350760-19-8
Record name 2,6-Dichloro-2′,4′-difluoro[1,1′-biphenyl]-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350760-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-2′,4′-difluoro[1,1′-biphenyl]-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using essentially the same coupling procedure as for Example 8-1, Step 1, but heating 2,4-difluorophenylboronic acid (456 mg, 2.89 mmol) and 3,5-dichloro-4-iodobenzyl alcohol (350 mg, 1.155 mmol) in a microwave at 115° C. for 120 minutes, afforded the title intermediate (242 mg) without formation of any appreciable 3,5-dichlorobenzyl alcohol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
456 mg
Type
reactant
Reaction Step Two
Quantity
350 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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